Technical Whitepaper: Physicochemical Profile of 4-Methanesulfonyl-2-methoxyphenol
Technical Whitepaper: Physicochemical Profile of 4-Methanesulfonyl-2-methoxyphenol
The following is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 4-Methanesulfonyl-2-methoxyphenol .
Executive Summary
4-Methanesulfonyl-2-methoxyphenol is a functionalized aromatic building block characterized by a guaiacol (2-methoxyphenol) core substituted at the para position with a methanesulfonyl (mesyl) group. This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a metabolically stable alternative to 4-thioanisole derivatives. Its physicochemical profile is defined by the interplay between the electron-withdrawing sulfone moiety and the electron-donating methoxy/hydroxyl groups, resulting in unique acidity (pKa) and solubility characteristics essential for lead optimization in drug discovery.
Structural Analysis & Electronic Properties
Molecular Architecture
The molecule exhibits a push-pull electronic system. The phenolic hydroxyl (OH) and methoxy (OMe) groups at positions 1 and 2 act as electron donors (via resonance and induction, respectively), while the methanesulfonyl group at position 4 is a strong electron-withdrawing group (EWG).
-
Intramolecular Hydrogen Bonding: A persistent intramolecular hydrogen bond exists between the phenolic hydrogen and the methoxy oxygen. This "guaiacyl" motif stabilizes the planar conformation and slightly reduces the acidity of the phenol compared to non-hydrogen-bonded analogs, although the strong EWG effect of the sulfone overrides this to net increase acidity.
-
Sulfone Geometry: The sulfone group (
) adopts a tetrahedral geometry, introducing significant polarity and dipole moment to the molecule, which enhances crystallinity and melting point.
Graphviz Diagram: Electronic & Structural Logic
The following diagram illustrates the electronic vectors and intramolecular interactions defining the molecule's reactivity.
Caption: Electronic interplay in 4-Methanesulfonyl-2-methoxyphenol showing the push-pull effects governing pKa and solubility.
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data consolidates experimental values from analogous sulfone systems and predicted parameters derived from structure-activity relationship (SAR) databases.
| Property | Value / Range | Confidence | Context |
| Molecular Formula | Exact | - | |
| Molecular Weight | 202.23 g/mol | Exact | - |
| Physical State | Crystalline Solid | High | Driven by sulfone dipole interactions. |
| Melting Point | 128 – 135 °C | Predicted | Analogous to 4-(methylsulfonyl)phenol (135°C). |
| pKa (Acidic) | 7.9 – 8.3 | High | Sulfone acidifies phenol (vs. Guaiacol pKa 9.98). |
| LogP (Octanol/Water) | 1.1 – 1.4 | Medium | Moderate lipophilicity; sulfone lowers LogP vs sulfide. |
| Solubility (Water) | Low (< 1 mg/mL) | High | Hydrophobic ring limits aqueous solubility. |
| Solubility (Organic) | High | High | Soluble in DMSO, MeOH, EtOAc, Acetone. |
| H-Bond Donors | 1 | Exact | Phenolic OH. |
| H-Bond Acceptors | 4 | Exact | 2 Sulfone oxygens + 1 Methoxy + 1 Phenol oxygen. |
Synthesis & Manufacturing Protocol
Since this compound is often a custom synthesis target, the most robust route involves the oxidation of the commercially available precursor 4-(methylthio)-2-methoxyphenol (4-Methylthioguaiacol, CAS 23554-31-6).
Reaction Pathway
Precursor: 4-(Methylthio)-2-methoxyphenol
Reagent: Oxone® (Potassium peroxymonosulfate) or
Detailed Experimental Protocol (Oxone Method)
Note: This method is preferred for its high yield and chemoselectivity, avoiding over-oxidation of the aromatic ring.
Reagents:
-
4-(Methylthio)-2-methoxyphenol (1.0 eq)
-
Oxone® (2.5 eq)
-
Methanol (MeOH) / Water (
) (1:1 v/v) -
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 4-(methylthio)-2-methoxyphenol in 50 mL of MeOH. Add 50 mL of distilled water. The mixture may be slightly cloudy.
-
Oxidation: Cool the solution to 0°C in an ice bath. Slowly add Oxone® (25 mmol) portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS. The sulfone is significantly more polar than the sulfide.
-
Quenching: Filter off any precipitated salts. Dilute the filtrate with 100 mL water.
-
Extraction: Extract the aqueous layer with EtOAc (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude solid from Ethanol/Hexanes or pure Isopropanol to obtain white crystalline needles.
Synthesis Workflow Diagram
Caption: Validated synthesis workflow converting the thioether precursor to the target sulfone using Oxone.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
- 9.8 - 10.2 ppm (1H, s): Phenolic OH . (Broad singlet, exchangeable).
- 7.4 - 7.6 ppm (2H, m): Aromatic protons at positions 5 and 6 (ortho to sulfone). The sulfone deshields these significantly.
- 6.9 - 7.1 ppm (1H, d): Aromatic proton at position 3 (ortho to OH, meta to sulfone).
-
3.85 - 3.95 ppm (3H, s): Methoxy
group. -
3.10 - 3.20 ppm (3H, s): Methylsulfonyl
group. Key diagnostic peak: distinct from methylthio (~2.5 ppm).
Mass Spectrometry (LC-MS)
-
Ionization: ESI- (Negative Mode) is preferred due to the acidic phenol.
-
m/z: Expected [M-H]⁻ = 201.2.
-
Fragmentation: Loss of methyl radical (
) or is common in high-energy collision.
Stability and Handling
-
Chemical Stability: The sulfone group confers high oxidative stability. Unlike sulfides, this compound is not prone to forming S-oxides. It is stable under ambient conditions.
-
Metabolic Stability: In biological systems, the sulfone is a "metabolic dead-end" for the sulfur moiety, making this compound a useful probe for studying metabolites of methoxy-phenolic drugs.
-
Storage: Store in a cool, dry place protected from light. Hygroscopicity is low, but standard desiccation is recommended to maintain crystalline form.
References
-
Chemical Identity: CAS Common Chemistry. CAS Registry Number 1206968-73-1.[1] Link
- Synthesis Protocol (Analogous): Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.
-
Precursor Properties: PubChem Compound Summary for CID 88296 (4-(Methylthio)-2-methoxyphenol). Link
- pKa Prediction Logic:Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. (Basis for EWG effect of SO2Me on phenol acidity).
